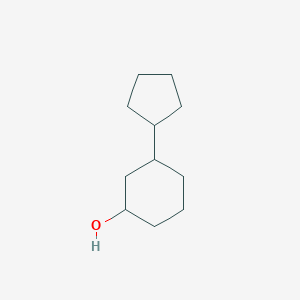![molecular formula C9H10N2OS B14323381 7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide CAS No. 108460-23-7](/img/structure/B14323381.png)
7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological and biological activities. This compound belongs to the thieno[2,3-b]pyridine family, which is known for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide typically involves multistep reactions starting from readily available precursors. One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the thieno[2,3-b]pyridine core . The reaction conditions often include the use of bases and solvents such as ethanol or dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, DMF). Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the thieno[2,3-b]pyridine core .
Aplicaciones Científicas De Investigación
7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a valuable tool for studying cellular processes and pathways.
Mecanismo De Acción
The mechanism of action of 7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide include other thieno[2,3-b]pyridine derivatives such as:
- 4H-thieno[3,2-b]pyrrole-5-carboxamides
- Thieno[2,3-c]pyridine derivatives
- Secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides .
Uniqueness
What sets this compound apart is its unique substitution pattern, which can result in distinct pharmacological properties and biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Número CAS |
108460-23-7 |
|---|---|
Fórmula molecular |
C9H10N2OS |
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C9H10N2OS/c1-11-5-7(8(10)12)4-6-2-3-13-9(6)11/h2-3,5H,4H2,1H3,(H2,10,12) |
Clave InChI |
VPQYBXPNUXSAFC-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(CC2=C1SC=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



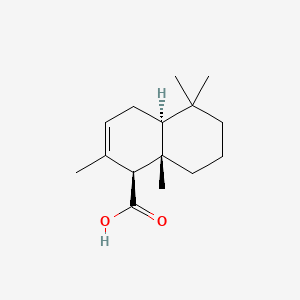
![Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-](/img/structure/B14323317.png)
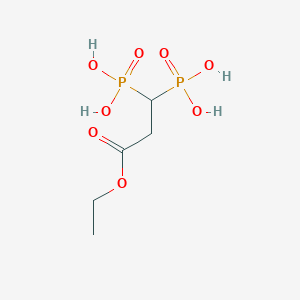
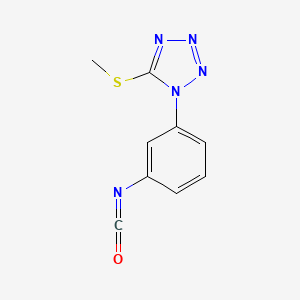
![Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone](/img/structure/B14323332.png)

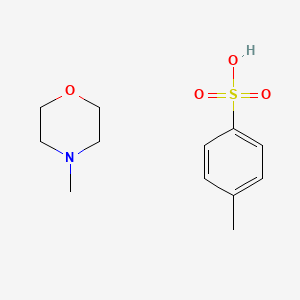

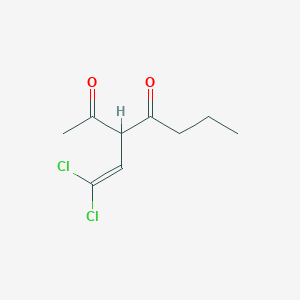
silane](/img/structure/B14323372.png)
![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)

